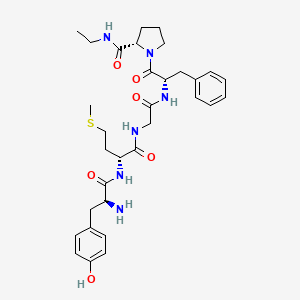![molecular formula C15H16O2 B14483756 3-[2-(4-Methoxyphenyl)ethyl]phenol CAS No. 65819-30-9](/img/structure/B14483756.png)
3-[2-(4-Methoxyphenyl)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-Methoxyphenyl)ethyl]phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 2-(4-methoxyphenyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)ethyl]phenol can be achieved through several methods:
-
Benzyl Protection and Deoxidization: : Starting with salicylaldehyde, the compound can be prepared by benzyl protection, followed by deoxidization and chlorination. The resulting 2-benzyloxy-benzyl chloride undergoes an Arbuzov reaction to form [2-(benzyloxy)phenyl]methyl diethyl phosphonate. This intermediate is then subjected to a Witting-Hommer reaction to yield 1-benzyloxy-2-[2-(3-methoxyphenyl)ethylene]benzene, which is finally hydrogenated to obtain this compound .
-
Hydrolysis and Reduction: : Another method involves the hydrolysis of phenolic esters or ethers, followed by reduction of quinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(4-Methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-Methoxyphenyl)ethyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-[2-(4-Methoxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-ethylphenol: This compound has a similar structure but with an ethyl group instead of the 2-(4-methoxyphenyl)ethyl group.
4-Allyl-2-methoxyphenol acetate: This compound has an allyl group and an acetate group, making it structurally similar but functionally different.
Uniqueness
3-[2-(4-Methoxyphenyl)ethyl]phenol is unique due to the presence of the 2-(4-methoxyphenyl)ethyl group, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
65819-30-9 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
3-[2-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-17-15-9-7-12(8-10-15)5-6-13-3-2-4-14(16)11-13/h2-4,7-11,16H,5-6H2,1H3 |
InChI-Schlüssel |
DUFFAXWNJBEWFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


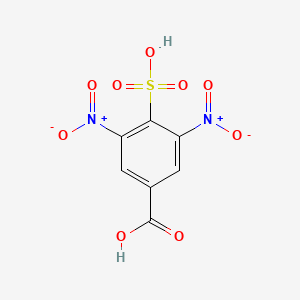
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)

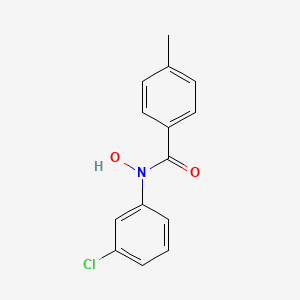
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
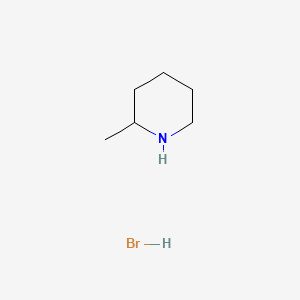

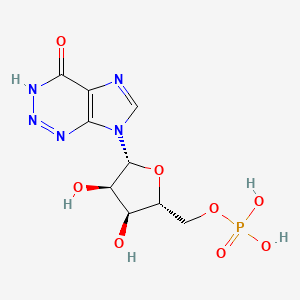
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
